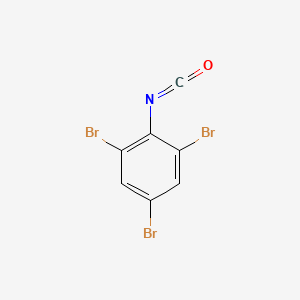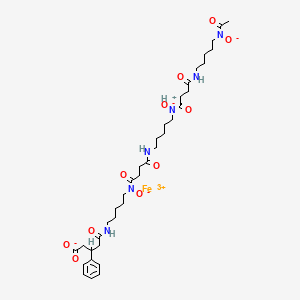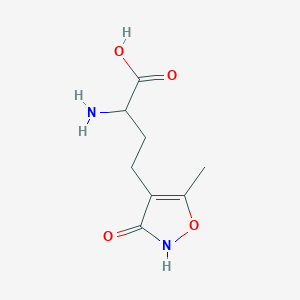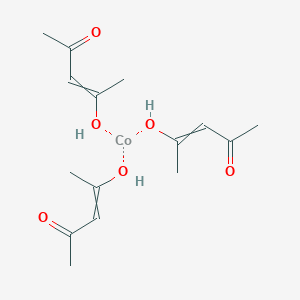
2,4,6-Tribromophenyl isocyanate
Übersicht
Beschreibung
2,4,6-Tribromophenyl isocyanate is an organic compound with the linear formula Br3C6H2NCO . It has a molecular weight of 355.81 . This compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tribromophenyl isocyanate consists of a phenyl ring substituted with three bromine atoms and one isocyanate group .Physical And Chemical Properties Analysis
2,4,6-Tribromophenyl isocyanate has a melting point of 94-97 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Cellular and Nuclear Uptake
A study by Heckl et al. (2008) investigated the influence of 2,4,6-tribromophenyl isocyanate (TBPI) on the cellular and nuclear uptake of a fluorescein isothiocyanate-labeled nuclear localization sequence in human glioma cells. The TBPI-NLS conjugate was taken up by more than 90% of the cells, leading to clear signs of cell death. This study indicates TBPI's potential as a component in future drugs against gliomas (Heckl et al., 2008).
Flame Retardants in the Environment
Ma et al. (2012) reported on the atmospheric concentrations of compounds including 2,4,6-tribromophenyl ether, a flame retardant, in the Great Lakes region. This study highlights the environmental presence of flame retardants and their potential impact on urban and rural areas (Ma et al., 2012).
Environmental Concentrations and Toxicology
Koch and Sures (2018) reviewed the environmental impact of 2,4,6-Tribromophenol, a related compound, covering its concentrations in various environments and its toxicology. This study is relevant for understanding the broader environmental and health impacts of brominated compounds (Koch & Sures, 2018).
Electrolyte Additives in Li-ion Batteries
Zhang (2006) explored the use of aromatic isocyanates, including 2,4,6-Tribromophenyl isocyanate, as electrolyte additives in Li-ion batteries. The addition of isocyanates to electrolytes was found to enhance the cycleability and reduce initial irreversible capacities in batteries (Zhang, 2006).
Anticancer Activity
Voskoboynik et al. (2018) studied the reactions of certain compounds with aryl isocyanates, including 2,4,6-Tribromophenyl isocyanate, and found pronounced cytostatic activity against specific cancer cell lines, suggesting potential therapeutic applications (Voskoboynik et al., 2018).
Isomerism and Structural Chemistry
Tammisetti et al. (2018) investigated the Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, which involves 2,4,6-Tribromophenyl isocyanate. This study provides insights into the structural chemistry of such compounds (Tammisetti et al., 2018).
Air Monitoring for Isocyanates
Sennbro et al. (2004) discussed a method for monitoring air exposure to isocyanates, including 2,4,6-tribromophenyl isocyanate, highlighting the importance of monitoring for occupational safety and health (Sennbro et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3,5-tribromo-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVBAZXOCBEMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392012 | |
| Record name | 2,4,6-Tribromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl isocyanate | |
CAS RN |
826-97-1 | |
| Record name | 2,4,6-Tribromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
![2-Amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)
![N'-[5-(phenylmethyl)-4,5-dihydrothiazol-2-yl]hexanehydrazide](/img/structure/B1226091.png)
![N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1226092.png)



![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)


![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)